3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a pyrrole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring The final step involves the formation of the pyrrole-dione structure through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzothiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The benzothiazole moiety is known to interact with various proteins, affecting their function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-one
- 3-(1,3-Benzothiazol-2-yl)-2-phenyl indole derivatives
Uniqueness
Compared to similar compounds, 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of the benzothiazole, piperidine, and pyrrole-dione moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C23H23N3O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H23N3O2S/c1-15-5-4-6-17(13-15)26-21(27)14-19(23(26)28)25-11-9-16(10-12-25)22-24-18-7-2-3-8-20(18)29-22/h2-8,13,16,19H,9-12,14H2,1H3 |
InChI Key |
RKUUTAOEPWKAOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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